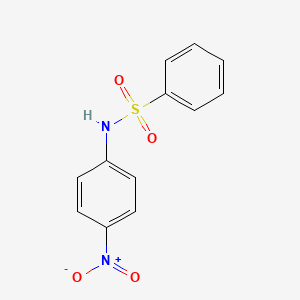

N-(4-Nitrophenyl)benzenesulfonamide

概要

説明

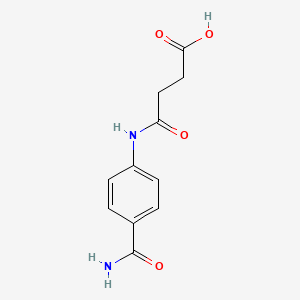

“N-(4-Nitrophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10N2O4S . It has a molecular weight of 278.284 .

Synthesis Analysis

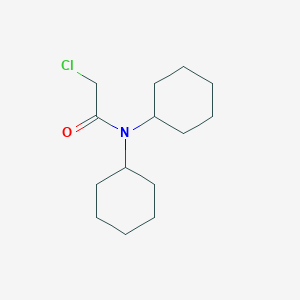

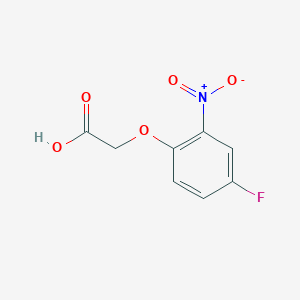

A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed . This method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzene ring attached to a sulfonamide group, which is further attached to a nitrophenyl group . The two benzene ring planes are nearly orthogonal to one another .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 278.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 .科学的研究の応用

Synthesis and Biochemical Evaluation

- N-(4-Phenylthiazol-2-yl)benzenesulfonamides, including compounds with nitrophenyl groups, have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. These compounds demonstrate high affinity for the enzyme and have potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antimetastatic Activity in Cancer

- Ureido-substituted benzenesulfonamides, including those with nitrophenyl moieties, have shown excellent inhibition of several human carbonic anhydrases, particularly those associated with tumors. Notably, these compounds demonstrated significant inhibition of metastases in breast cancer models (Pacchiano et al., 2011).

Solid-Phase Synthesis Applications

- Polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride serve as key intermediates in chemical transformations, including the generation of diverse privileged scaffolds (Fülöpová & Soural, 2015).

Microwave-Assisted Synthesis

- A microwave-assisted approach has been developed for N-(2-nitrophenyl)benzenesulfonamides, leading to efficient synthesis and enhanced peroxidase activity in response to heavy metal stress (Huang et al., 2019).

Spectroscopic Characterization and Antimicrobial Activity

- Novel sulfonamide derivatives, including those with nitrophenyl groups, have been synthesized and characterized for their antimicrobial activity and molecular properties through spectroscopic techniques (Demircioğlu et al., 2018).

Chemoselective Aromatic Substitution

- The synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide demonstrates a practical method for preparing intermediates for benzimidazoles and quinoxaline derivatives synthesis (Yu et al., 2022).

Reactions with Hydrogen Chloride or Bromide

- Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or bromide have been studied, yielding products like thiosulfonates and disulfides, with potential antimicrobial and analgesic properties (Yung et al., 1977).

作用機序

Target of Action

The primary targets of N-(4-Nitrophenyl)benzenesulfonamide are currently unknown. The compound is a derivative of benzenesulfonamide, a class of compounds known to have various biological activities . .

Mode of Action

Benzenesulfonamides are known to interact with various enzymes and receptors, but the exact interactions of this compound with its potential targets remain to be elucidated .

将来の方向性

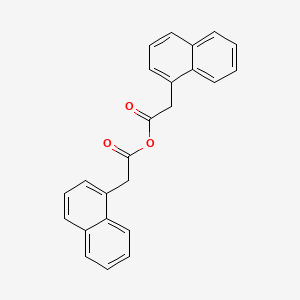

The synthesis of “N-(4-Nitrophenyl)benzenesulfonamide” and its derivatives has potential applications in the development of new nanostructured materials . These materials could be used in the catalytic reduction of 4-NP, providing a direct approach for the preparation of crucial intermediates for the synthesis of benzimidazoles and quinoxaline derivatives .

生化学分析

Biochemical Properties

N-(4-Nitrophenyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . The interaction between this compound and carbonic anhydrase IX involves the binding of the sulfonamide group to the active site of the enzyme, leading to its inhibition. This inhibition can result in a decrease in the enzyme’s activity, which is beneficial in reducing tumor growth and proliferation.

Cellular Effects

This compound has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound has demonstrated antiproliferative activity . It influences cell function by inhibiting carbonic anhydrase IX, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of carbonic anhydrase IX by this compound leads to alterations in pH regulation within the tumor microenvironment, thereby impacting cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The sulfonamide group of the compound binds to the zinc ion present in the active site of carbonic anhydrase IX, leading to enzyme inhibition . This binding interaction disrupts the enzyme’s ability to catalyze the hydration of carbon dioxide, resulting in a decrease in the production of bicarbonate ions and protons. Consequently, this affects the pH regulation within cells, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound maintains its inhibitory effects on carbonic anhydrase IX, leading to sustained antiproliferative activity in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits carbonic anhydrase IX without causing significant toxicity . At higher dosages, there may be threshold effects, including potential toxic or adverse effects. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing any harmful side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of carbonic anhydrase IX affects the metabolic flux within cells, leading to changes in metabolite levels . This can result in alterations in cellular metabolism, particularly in cancer cells, where the shift to anaerobic glycolysis is prominent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through specific transport mechanisms and is distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins, which can affect its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles within the cell, where it exerts its inhibitory effects on carbonic anhydrase IX . This targeting is facilitated by post-translational modifications and targeting signals that ensure the compound reaches its site of action.

特性

IUPAC Name |

N-(4-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-14(16)11-8-6-10(7-9-11)13-19(17,18)12-4-2-1-3-5-12/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSJPCDGJYPPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902250 | |

| Record name | NoName_1475 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-81-8 | |

| Record name | NSC28601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-NITROBENZENESULFONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of N-(4-Nitrophenyl)benzenesulfonamide revealed by crystallographic studies?

A1: X-ray diffraction studies have been crucial in elucidating the structure of this compound and its derivatives. Research indicates that the two benzene rings in this compound are nearly perpendicular to each other, with a dihedral angle of 86.1°. [] This near-orthogonality is a significant structural feature. Furthermore, studies on similar compounds highlight that the introduction of substituents like bromine or fluorine can significantly alter the dihedral angle between these rings, influencing the overall molecular conformation. [] These structural details are essential for understanding the compound's interactions and potential applications.

Q2: How do intermolecular interactions influence the crystal packing of this compound?

A2: The crystal structure of this compound is stabilized by intermolecular N—H⋯O hydrogen bonds. [] These interactions play a crucial role in dictating the arrangement of molecules within the crystal lattice. Research on similar molecules suggests that other weak interactions, such as C-H…O interactions, N-O…π, π…π interactions, and CBr… O contacts, can further contribute to the crystal packing and stability of these compounds. [] Understanding these interactions is vital for predicting the compound's physical properties and behavior in solid-state applications.

Q3: Have any synthetic strategies been explored for this compound derivatives?

A3: While the provided papers primarily focus on structural characterization, the synthesis of new benzenesulfonamide derivatives, potentially including analogs of this compound, has been explored using electrochemical methods. [] This suggests that synthetic chemists are actively seeking efficient routes for generating diverse analogs, potentially leading to compounds with improved properties or novel applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)

![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)